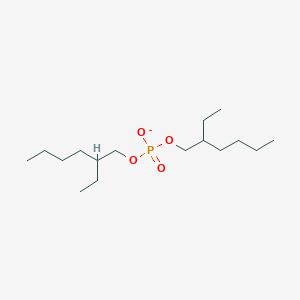
Bis-(2-ethylhexyl) phosphate
Cat. No. B8793569
M. Wt: 321.41 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07906631B2
Procedure details


To a four neck flask of 200 ml are added 19.94 g (60 mmol) of di(2-ethylhexyl) phosphate [Starting Material A] and 12.0 g (60 mmol) of a 20% aqueous solution of sodium hydroxide at 20° C., which are agitated for 60 minutes to obtain an aqueous solution of sodium di(2-ethylhexyl) phosphate. Then, 80 g of ethanol is added to this solution and subsequently 17.87 g (20 mmol) of a 26.0% aqueous solution of lanthanum chloride is added at a dropping rate of 1 ml/min, which are further reacted at the same temperature for 0 minute with stirring, whereby lanthanum di(2-ethylhexyl) phosphate is gradually precipitated to cause white turbidity in the solution. The precipitates are dissolved by adding 80 g of cyclohexane to the solution with stirring. The reaction solution is left at rest to remove the separated water layer. After the washing with 25 ml of water three times, a reflux dehydrator is mounted onto the vessel to remove water and ethanol in the reaction solution through azeotropy with cyclohexane, and then the same procedure as in [Example 1] is conducted to obtain 53.8 g of a solution of lanthanum di(2-ethylhexyl) phosphate in cyclohexane having a concentration of about 40%. The analytical results are shown in Table 1.


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
sodium di(2-ethylhexyl) phosphate
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:21])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:2].[OH-].[Na+:23]>>[P:1]([O-:21])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])=[O:2].[Na+:23] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.94 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
which are agitated for 60 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
sodium di(2-ethylhexyl) phosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
